molecular formula C14H19ClN4O3S B10994484 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide

Cat. No.: B10994484
M. Wt: 358.8 g/mol
InChI Key: ZZCZYDYHVYSCTJ-UHFFFAOYSA-N
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Description

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is a synthetic organic compound It features a complex structure with a chloropyridazine moiety, a dioxidotetrahydrothiophene group, and a piperidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Chloropyridazine Moiety: This can be achieved by chlorination of pyridazine derivatives using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions.

    Synthesis of the Dioxidotetrahydrothiophene Group: This involves the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Coupling Reactions: The chloropyridazine and dioxidotetrahydrothiophene intermediates are then coupled with piperidine-4-carboxamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the process would be optimized for yield and purity. This might involve:

    Continuous Flow Chemistry: To ensure consistent reaction conditions and scalability.

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing crystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:

    Oxidation: The dioxidotetrahydrothiophene group can be further oxidized under strong oxidizing conditions.

    Reduction: The chloropyridazine moiety can be reduced to form different derivatives.

    Substitution: The chlorine atom in the chloropyridazine ring can be substituted with other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, under basic or acidic conditions.

Major Products

    Oxidation: Further oxidized thiophene derivatives.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Substituted pyridazine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, it may serve as a probe or ligand in studying biological pathways and interactions. Its structural features could be useful in designing molecules that interact with specific biological targets.

Medicine

In medicinal chemistry, 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide could be investigated for its potential therapeutic properties. It might act as a lead compound for developing new drugs, particularly if it shows activity against certain biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or interacting with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

    1-(6-chloropyridazin-3-yl)-N-(tetrahydrothiophen-3-yl)piperidine-4-carboxamide: Lacks the dioxidotetrahydrothiophene group.

    1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxylate: Ester derivative of the carboxamide.

Uniqueness

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)piperidine-4-carboxamide is unique due to the presence of both the chloropyridazine and dioxidotetrahydrothiophene groups. This combination of functional groups can impart distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C14H19ClN4O3S

Molecular Weight

358.8 g/mol

IUPAC Name

1-(6-chloropyridazin-3-yl)-N-(1,1-dioxothiolan-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C14H19ClN4O3S/c15-12-1-2-13(18-17-12)19-6-3-10(4-7-19)14(20)16-11-5-8-23(21,22)9-11/h1-2,10-11H,3-9H2,(H,16,20)

InChI Key

ZZCZYDYHVYSCTJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2CCS(=O)(=O)C2)C3=NN=C(C=C3)Cl

Origin of Product

United States

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